

# FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

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An In-depth Technical Guide on the Mechanism and Application of FBPase-IN-2

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **FBPase-IN-2**, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This document details the mechanism of action of **FBPase-IN-2**, its inhibitory effects, relevant experimental protocols, and the signaling pathways involved.

### **Core Mechanism of Action**

**FBPase-IN-2**, also known as HS36, is a nitrostyrene derivative that acts as a covalent inhibitor of FBPase.[1] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the FBPase enzyme, leading to its irreversible inactivation.

#### Key Features:

- Target: Fructose-1,6-bisphosphatase (FBPase)
- Inhibition Type: Covalent, allosteric



- Binding Site: Cysteine 128 (C128) allosteric site[1][2]
- Effect: Reduces glucose production in hepatocytes[1]

The covalent modification of the C128 site by **FBPase-IN-2** induces a conformational change in the enzyme, disrupting its catalytic activity. This allosteric inhibition is mediated through the C128-N125-S123 pathway, which ultimately affects the enzyme's ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]

# Quantitative Data on FBPase-IN-2 and Other Inhibitors

The inhibitory potency of **FBPase-IN-2** and other relevant FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for designing further experimental studies.

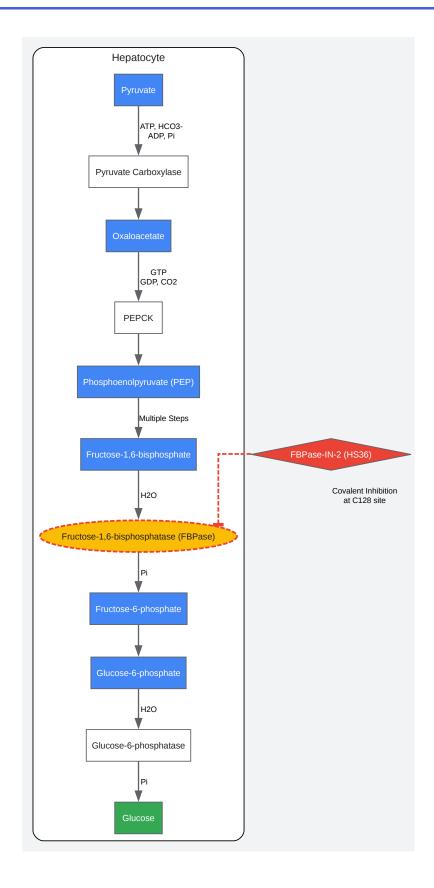
Compound	Inhibitor Type	IC50 Value	Target Site	Key Findings
FBPase-IN-2 (HS36)	Covalent Allosteric	0.15 μΜ	C128	Potent nitrostyrene derivative.[1]
MB05032	Allosteric	16 nM	AMP binding site	A potent gluconeogenesis inhibitor.
CS-917 (Prodrug of MB05032)	Allosteric (via active metabolite)	Not directly applicable	AMP binding site	Orally bioavailable prodrug.
Disulfiram Derivatives	Covalent Allosteric	Varies	C128	Inhibit FBPase by covalently binding to a new C128 allosteric site.[2]



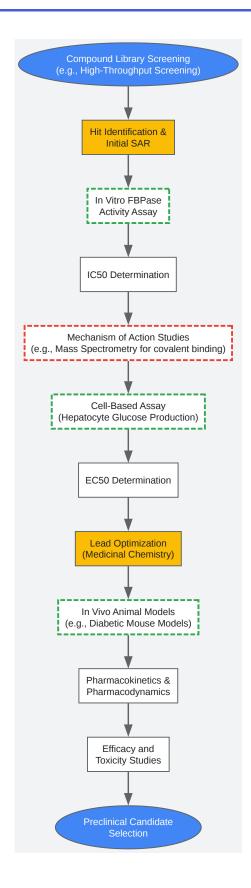
# Signaling Pathway of Gluconeogenesis and FBPase-IN-2 Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the specific point of inhibition by **FBPase-IN-2**. Gluconeogenesis is the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates.









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#### References

- 1. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction PubMed [pubmed.ncbi.nlm.nih.gov]
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